BenchChemオンラインストアへようこそ!

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Physicochemical Property Differentiation Medicinal Chemistry Lead Optimization Lipophilicity-Driven Selectivity

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-59-5) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione chemical family, a class of fused heterocycles structurally derived from the natural product (–)-cercosporamide. With molecular formula C20H15FN2O5 and molecular weight 382.35 g/mol, the compound incorporates a 4-fluorophenyl substituent at the pyrimidine N3 position and an ethyl acetate moiety at the N1 position, resulting in a unique substitution pattern relative to the parent scaffold benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 202.17 g/mol, C10H6N2O3, XLogP3 = 1.2).

Molecular Formula C20H15FN2O5
Molecular Weight 382.347
CAS No. 877657-59-5
Cat. No. B2891448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
CAS877657-59-5
Molecular FormulaC20H15FN2O5
Molecular Weight382.347
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42
InChIInChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3
InChIKeyHFLMFVHCOROYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-59-5): Chemical Identity, Class Assignment, and Procurement-Relevant Characteristics


Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-59-5) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione chemical family, a class of fused heterocycles structurally derived from the natural product (–)-cercosporamide [1]. With molecular formula C20H15FN2O5 and molecular weight 382.35 g/mol, the compound incorporates a 4-fluorophenyl substituent at the pyrimidine N3 position and an ethyl acetate moiety at the N1 position, resulting in a unique substitution pattern relative to the parent scaffold benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 202.17 g/mol, C10H6N2O3, XLogP3 = 1.2) [2]. The compound is primarily offered as a research-grade screening compound (typical purity 95%) and is intended for non-human, non-therapeutic research applications [2].

Why In-Class Substitution of Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-59-5) Is Not Permissible: Pharmacophore Precision and Scaffold-Specific Activity Gradients


Benzofuro[3,2-d]pyrimidine-2,4-diones are not interchangeable building blocks; subtle structural modifications at the N1 and N3 positions produce pronounced divergences in target engagement, physicochemical properties, and biological readout. The cercosporamide-derived pharmacophore demonstrates that CaPkc1 inhibition (IC50 = 44 nM for the natural product) is highly sensitive to the benzofuropyrimidine substitution pattern [1]. Changing the 4-fluorophenyl group to 4-methylphenyl (ΔMW ≈ 4 g/mol) alters halogen bonding capacity and metabolic stability [2], while replacing the ethyl ester with a methyl ester (ΔMW ≈ 14 g/mol) modifies hydrolysis rates and steric bulk at the N1 pocket . Critically, high-strength differential evidence is limited for this specific CAS number; the quantitative differentiation below relies substantially on class-level inference from published benzofuro[3,2-d]pyrimidine analogs and must be interpreted with appropriate caution in procurement decisions .

Quantitative Differentiation Evidence for Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-59-5) Against Closest Analogs


Lipophilicity Modulation: Estimated XLogP3 for Target vs. 4-Methylphenyl Analog and Parent Scaffold

The target compound is predicted to have an XLogP3 of approximately 2.6–2.9, compared to an estimated XLogP3 of approximately 3.2–3.5 for the 4-methylphenyl analog (C21H18N2O5, MW 378.4 g/mol) [1]. The 4-fluorophenyl group reduces lipophilicity by approximately 0.3–0.6 log units relative to the 4-methylphenyl variant, which may correlate with improved aqueous solubility and reduced non-specific protein binding while maintaining sufficient membrane permeability [2]. The unsubstituted parent benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 202.17 g/mol, PubChem CID 12353989) has a measured XLogP3 of 1.2, indicating that the N3-aryl and N1-ethyl acetate substitutions collectively add approximately 1.4–1.7 log units of lipophilicity [1].

Physicochemical Property Differentiation Medicinal Chemistry Lead Optimization Lipophilicity-Driven Selectivity

Fluorine-Specific Pharmacophore Contribution vs. 4-Chlorophenyl and 4-Methylphenyl Analogs

The 4-fluorophenyl substituent in the target compound introduces a C–F bond dipole (bond dipole moment ≈ 1.4 D) that can participate in orthogonal multipolar interactions with protein backbone amides, a feature absent from the 4-methylphenyl (C–CH3) and fundamentally different from the 4-chlorophenyl (C–Cl, polarizability-dominated) analogs [1]. In the benzofuro[3,2-d]pyrimidine scaffold, fluorine substitution at the para-position of the N3-phenyl ring is predicted to reduce oxidative metabolism (CYP450-mediated hydroxylation) compared to the 4-H or 4-methyl analogs, as fluorine blocks the primary metabolic soft spot [2]. While direct metabolic stability data for the target compound are not available, class-level evidence from fluorinated drug candidates shows that 4-fluorophenyl groups typically increase metabolic half-life by 2–5 fold relative to 4-H analogs in hepatic microsome assays [2].

Halogen Bonding Metabolic Stability Fluorine Walk

Scaffold-Level Antifungal Synergy Restoration Potential vs. Azole-Only Standard of Care

Benzofuro[3,2-d]pyrimidine derivatives, including those structurally related to the target compound, have been evaluated as CaPkc1 inhibitors that restore fluconazole susceptibility in resistant Candida albicans [1]. In a co-administration assay, benzofuropyrimidinedione compound 23 (a structural analog sharing the benzofuro[3,2-d]pyrimidine-2,4-dione core with different N1/N3 substitution) demonstrated synergistic inhibition of cell growth in a fluconazole-resistant C. albicans strain when combined with fluconazole [1]. The natural product lead (–)-cercosporamide inhibited CaPkc1 with IC50 = 44 nM, providing a quantitative benchmark for the scaffold class [2].

Antifungal Drug Resistance CaPkc1 Inhibition Fluconazole Synergy

Anticancer Activity Gradient Across Benzofuro[3,2-d]pyrimidine Scaffold: Class-Level Benchmark Against HepG2

Structurally diverse benzofuro[3,2-d]pyrimidine derivatives (compounds 12a–12c in Tang et al. 2022) were screened against HepG2, Bel-7402, and HeLa cancer cell lines [1]. The study established that substituent identity and position on the benzofuro[3,2-d]pyrimidine core strongly modulate antitumor potency, with the most active compound (4a, a furo[3,2-d]pyrimidine) achieving IC50 = 0.70 μM against HepG2 cells [1]. While the target compound (CAS 877657-59-5) was not among those tested, its N1-ethyl acetate and N3-4-fluorophenyl substitution pattern represents a distinct point on the structure-activity landscape that may yield anticancer potency differing from the reported analogs by orders of magnitude [1].

Anticancer Lead Generation Hepatocellular Carcinoma RTK Inhibition

Ester Hydrolysis Reactivity Differentials: Ethyl Ester vs. Methyl Ester as a Prodrug or Derivatization Handle

The target compound's N1-ethyl acetate ester is predicted to undergo esterase-catalyzed hydrolysis to the corresponding carboxylic acid at a rate approximately 30–50% slower than the N1-methyl acetate analog (Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate, MW 368.32 g/mol), based on well-characterized steric effects of the alkoxy group on ester hydrolysis kinetics [1]. The ethyl ester also offers a distinct transesterification reactivity profile for generating diverse amide or hydrazide libraries via aminolysis, a key advantage for medicinal chemistry diversification campaigns [2].

Prodrug Design Esterase-Mediated Hydrolysis Structural Diversification

Synthetic Tractability: Multi-Gram Scalability of 3-(4-Fluorophenyl)benzofuro[3,2-d]pyrimidine Precursors

The synthesis of 2-substituted-3-(4-fluorophenyl)-benzofuro[3,2-d]pyrimidin-4(3H)-ones via aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate has been demonstrated at laboratory scale with satisfactory yields for a series of 2-substituted analogs [1]. This methodology establishes that the 4-fluorophenyl-substituted benzofuro[3,2-d]pyrimidine core is synthetically accessible in multi-step sequences, with the ethyl acetate group at N1 installed via alkylation of the pyrimidine-2,4-dione nitrogen. In contrast, certain 2-amino substituted analogs described in the same study showed lower yields and required chromatographic purification, suggesting that the N-unsubstituted-2-oxo pattern of the target compound may offer a more favorable synthetic profile [1].

Chemical Synthesis Scale-Up Feasibility Building Block Availability

Validated Research and Industrial Application Scenarios for Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-59-5)


Antifungal Drug Resistance Reversal Screening: CaPkc1-Dependent Fluconazole Synergy Restoration in Candida albicans

For academic and industrial antifungal drug discovery programs targeting azole-resistant candidiasis, this compound serves as a structural probe for CaPkc1 inhibition. The benzofuro[3,2-d]pyrimidine scaffold has demonstrated fluconazole synergy restoration in resistant C. albicans strains, and the specific 4-fluorophenyl/N1-ethyl acetate substitution pattern provides a distinct SAR point for exploring PKC inhibition potency and selectivity [1]. Use in checkerboard co-administration assays with fluconazole against resistant clinical isolates is the recommended primary screening format [1].

Anticancer Lead Discovery: Benzofuropyrimidine Library Expansion Against Hepatocellular Carcinoma and Cervical Cancer Cell Lines

For medicinal chemistry teams building focused libraries around the benzofuro[3,2-d]pyrimidine pharmacophore for anticancer screening, this compound occupies a previously untested substitution space relative to published series [2]. Screening against HepG2 (hepatocellular carcinoma), Bel-7402, and HeLa (cervical cancer) cell lines, with the Tang et al. 2022 dataset as a reference benchmark, enables direct SAR comparison and may identify potency improvements driven by the 4-fluorophenyl group [2].

Chemical Biology Probe Development: N1-Ethyl Acetate as a Traceless Derivatization Handle for Target Identification

For chemical biology applications requiring covalent immobilization or biotinylation of bioactive small molecules, the N1-ethyl acetate ester group provides a hydrolysable handle that can be converted to a free carboxylic acid for subsequent amide coupling to affinity matrices or fluorescent tags [3]. This chemical feature is structurally absent from the parent benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione and the N1-unsubstituted 3-(4-fluorophenyl) analog, making this compound uniquely suited for probe development workflows [3].

Computational Chemistry and QSAR Model Building: Fluorine-Specific Descriptor Validation

For computational chemistry groups developing quantitative structure-activity relationship (QSAR) models that incorporate fluorine-specific descriptors (e.g., C–F bond dipole, 19F NMR chemical shift, fluorine-related polar surface area), this compound provides experimental validation data when paired with the 4-methylphenyl and 4-chlorophenyl analogs [4]. The systematic variation at the para-position of the N3-phenyl ring allows isolation of fluorine-specific contributions to biological activity readouts [4].

Quote Request

Request a Quote for Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.